Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, typically involves the chlorination of 5-Norbornene-2-carboxylic acid or its derivatives. One common method is the reaction of 5-Norbornene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form carbonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols, for substitution reactions.
Electrophiles: Such as halogens and hydrogen halides, for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Halogenated Derivatives: Formed through addition reactions with halogens.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the bicyclic structure can also participate in addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- 5-Norbornene-2-carboxylic acid
- 5-Norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
Bicyclo[221]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, is unique due to its combination of a bicyclic structure with a carbonyl chloride functional group
Properties
CAS No. |
214920-46-4 |
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Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m0/s1 |
InChI Key |
HXYXVFUUHSZSNV-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)Cl |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)Cl |
Origin of Product |
United States |
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